molecular formula C24H27N3O5 B7461673 2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide

Numéro de catalogue B7461673
Poids moléculaire: 437.5 g/mol
Clé InChI: UNWCJKOLTKYSDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide is a compound of interest in scientific research due to its potential as a therapeutic agent. It is commonly referred to as CPI-613 and has been studied extensively for its effects on cancer cells. In

Applications De Recherche Scientifique

CPI-613 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising alternative to traditional chemotherapy. CPI-613 has also been studied for its potential to enhance the efficacy of other cancer treatments, such as radiation therapy and immunotherapy. In addition, CPI-613 has been investigated for its potential to treat other diseases, such as Alzheimer's and Parkinson's.

Mécanisme D'action

CPI-613 works by inhibiting enzymes involved in cellular metabolism, specifically those involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By disrupting these processes, CPI-613 induces metabolic stress in cancer cells, leading to cell death. The selective targeting of cancer cells is thought to be due to the increased reliance of cancer cells on these metabolic pathways compared to healthy cells.
Biochemical and Physiological Effects:
Studies have shown that CPI-613 induces changes in cellular metabolism, leading to decreased ATP production and increased reactive oxygen species (ROS) production. These changes ultimately lead to cell death in cancer cells. In addition, CPI-613 has been shown to induce changes in mitochondrial function, leading to the release of cytochrome c and activation of apoptotic pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPI-613 is its selectivity for cancer cells, allowing for targeted treatment without causing harm to healthy cells. Another advantage is its potential to enhance the efficacy of other cancer treatments. However, there are limitations to using CPI-613 in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects. In addition, the synthesis method for CPI-613 is complex and may be difficult to replicate in smaller labs.

Orientations Futures

For research on CPI-613 include investigating its potential as a therapeutic agent for other diseases and understanding its mechanisms of action and potential side effects.

Méthodes De Synthèse

CPI-613 is synthesized through a multi-step process involving the reaction of cyclopentylamine, diethyl malonate, and 4-methoxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate and acetic anhydride to form the final product. The synthesis method has been optimized for high yield and purity, allowing for large-scale production of CPI-613 for research purposes.

Propriétés

IUPAC Name

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-19-11-7-16(8-12-19)24(17-9-13-20(32-2)14-10-17)22(29)27(23(30)26-24)15-21(28)25-18-5-3-4-6-18/h7-14,18H,3-6,15H2,1-2H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWCJKOLTKYSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.